6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid
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Overview
Description
6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a chroman ring fused to a cyclopropane ring. The presence of a fluorine atom and a carboxylic acid group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable chroman derivative with a cyclopropane precursor under controlled conditionsThe carboxylic acid group is usually introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
- 6-Fluorospiro[cyclopropane-1,3-indoline]
Uniqueness
6-Fluorospiro[chroman-4,1’-cyclopropane]-2’-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELASJUJRQTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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